molecular formula C34H67NO3 B2619146 N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide CAS No. 1840942-13-3

N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide

Cat. No.: B2619146
CAS No.: 1840942-13-3
M. Wt: 544.957
InChI Key: YDNKGFDKKRUKPY-HJSOYJPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C16 Ceramide-d7 is intended for use as an internal standard for the quantification of C16 ceramide by GC- or LC-MS. C16 Ceramide is an endogenous ceramide, generated by ceramide synthase 6 (CerS6), that acts as a lipid second messenger to regulate apoptosis and stress signaling. Accumulation of C16 ceramide through PPMP (30 μM) or MAPP (50 μM) treatment or from addition of 100 μM synthetic C16 ceramide induces apoptosis in neutrophil cultures via caspase-3 activation.

Mechanism of Action

Target of Action

The primary target of the compound C16 Ceramide-d7, also known as N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide or N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide, is the p53 tumor suppressor . The p53 protein plays a key role in regulating cell cycle, apoptosis, and survival in response to diverse stress stimuli .

Mode of Action

C16 Ceramide-d7 tightly binds within the p53 DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length with its C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2 leading to the p53 accumulation, nuclear translocation, and activation of the downstream targets .

Biochemical Pathways

C16 Ceramide-d7 is synthesized from ceramide synthase 6 (CerS6) . Ceramides are bioactive sphingolipids that play pivotal roles in regulating cellular metabolism . The acyl chain length plays a key role in determining the physiological function of ceramides, as well as their role in metabolic disease . Ceramide with an acyl chain length of 16 carbons (C16 ceramide) has been implicated in obesity, insulin resistance, and liver disease .

Pharmacokinetics

It’s known that ceramides, including c16 ceramide-d7, are bioactive sphingolipids that play pivotal roles in cellular metabolism . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .

Result of Action

The binding of C16 Ceramide-d7 to p53 leads to the stabilization of p53 and disruption of its complex with E3 ligase MDM2 . This results in the accumulation of p53, its nuclear translocation, and the activation of downstream targets . This mechanism of p53 activation is fundamentally different from the canonical p53 regulation through protein-protein interactions or posttranslational modifications .

Action Environment

The action of C16 Ceramide-d7 is influenced by environmental factors such as nutrient and metabolic stress . The mechanism of p53 activation by C16 Ceramide-d7 is triggered by serum or folate deprivation, implicating it in the cellular response to nutrient/metabolic stress .

Biochemical Analysis

Biochemical Properties

C16 Ceramide-d7 plays a vital role in apoptotic signaling . It interacts with various enzymes and proteins, including sphingosine kinases, which drive its phosphorylation into sphingosine 1-phosphate . This interaction is crucial for the regulation of cellular metabolism .

Cellular Effects

C16 Ceramide-d7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have apoptotic effects on several ceramide species based on acyl-chain saturation . It also plays a key role in insulin resistance, hyperglycemia, and obesity .

Molecular Mechanism

The molecular mechanism of action of C16 Ceramide-d7 involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, C16 Ceramide-d7 shows changes in its effects over time. It has been used as a standard to measure the amount of C16 ceramide in skeletal muscle by liquid chromatography–mass spectrometry (LC-MS) .

Dosage Effects in Animal Models

For instance, abnormal ceramide accumulation is associated with metabolic dysfunction, and elevated levels of ceramides have been observed in obesity-related diseases .

Metabolic Pathways

C16 Ceramide-d7 is involved in several metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . These pathways involve various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of C16 Ceramide-d7 is not explicitly documented. For instance, ceramide synthase 6 (CerS6), which synthesizes C16 Ceramide-d7, is localized in the endoplasmic reticulum .

Properties

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i1D3,3D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKGFDKKRUKPY-HJSOYJPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Reactant of Route 2
Reactant of Route 2
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Reactant of Route 3
Reactant of Route 3
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Reactant of Route 4
Reactant of Route 4
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Reactant of Route 5
Reactant of Route 5
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Reactant of Route 6
Reactant of Route 6
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.